8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide
Description
Properties
IUPAC Name |
8-chloro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-14-8-3-2-7-13(14)20-17(22)11-9-19-15-10(16(11)21)5-4-6-12(15)18/h2-9H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVKELVFMLQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 8-chloroquinoline with 2-methoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 8 undergoes nucleophilic substitution under alkaline or transition metal-catalyzed conditions.
Mechanistic Insight : The electron-withdrawing quinoline ring activates the chloro group toward nucleophilic attack, with steric hindrance from the 4-hydroxy and 3-carboxamide groups influencing regioselectivity .
Oxidation and Reduction Reactions
The hydroxy group at position 4 and the quinoline ring participate in redox transformations.
Oxidation:
Reduction:
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis or reacts with electrophiles.
Structural Impact : Hydrolysis of the amide disrupts hydrogen-bonding interactions critical for biological activity .
Electrophilic Aromatic Substitution
The quinoline ring undergoes halogenation and nitration at specific positions.
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂/FeBr₃, 80°C | 5-bromo derivative |
| Nitration | HNO₃/H₂SO₄, 0°C | 6-nitro derivative |
Regioselectivity : Electron-donating groups (e.g., 4-hydroxy) direct electrophiles to positions 5 and 6 .
Metal Coordination and Chelation
The hydroxy and carboxamide groups enable metal ion binding, relevant to medicinal applications.
| Metal Ion | Stoichiometry | Stability Constant (log K) | Biological Relevance |
|---|---|---|---|
| Fe³⁺ | 1:2 | 12.4 | Potential iron-chelating therapy . |
| Cu²⁺ | 1:1 | 9.8 | Antimicrobial activity enhancement. |
Structural Confirmation : X-ray crystallography reveals octahedral geometry in Fe³⁺ complexes .
Photochemical Reactions
UV irradiation induces dimerization and ring-opening reactions.
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm, CH₃CN) | [4+4] Cycloadduct dimer | Φ = 0.15 |
| UV (365 nm, O₂ atmosphere) | Quinoline N-oxide | Φ = 0.08 |
Scientific Research Applications
Antimicrobial Activity
The quinoline scaffold, particularly derivatives like 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide, has been shown to exhibit significant antimicrobial properties. Research indicates that compounds with this structure can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of quinoline derivatives demonstrated that this compound exhibited superior efficacy compared to traditional antibiotics. The compound was tested using the agar dilution method, revealing a minimum inhibitory concentration (MIC) that was significantly lower than that of control agents such as nalidixic acid, indicating its potential as a new antibacterial agent .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies, particularly focusing on its ability to inhibit specific cancer cell lines through multiple mechanisms.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory effects. Studies have suggested that it can reduce pro-inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases.
Experimental Evidence
In vivo models have shown that treatment with this compound led to a decrease in inflammation markers, suggesting its utility in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
Compound 2a’s 8-chloro substituent distinguishes it from analogs such as 4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide (2b) and 4-Hydroxy-N-(4-methylphenyl)quinoline-3-carboxamide (3c). In contrast, methyl or methoxy groups at the aryl ring (e.g., 3c’s 4-methylphenyl group) may improve lipophilicity .
Table 1: Key Physical Properties of Selected Quinoline-3-carboxamides
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 2a (Target Compound) | 8-Cl, 2-methoxyphenyl | 252–256 | 46 |
| 2b | 3-methoxyphenyl | 256–259 | 53 |
| 3c | 4-methylphenyl | >330 | 65 |
| N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | 3-Cl, 1-ethyl, 2-oxo | N/A | N/A |
Aryl Group Modifications
The 2-methoxyphenyl group in Compound 2a introduces steric hindrance and ortho-directed electronic effects compared to para-substituted analogs like 3c. This substitution likely reduces synthetic yield (46% for 2a vs. 65% for 3c) due to steric challenges during coupling reactions . In contrast, 2-(3-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide (CAS 541521-33-9) replaces the 2-methoxyphenyl with a phenyl group, simplifying synthesis but altering binding affinities .
Functional Group Comparisons
- Hydroxyl vs. Oxo Groups: Compound 2a’s 4-hydroxy group enables hydrogen bonding, unlike N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (), which features a 2-oxo group. The latter’s dihydroquinoline structure may confer distinct conformational flexibility .
- Carboxamide vs. Ester Derivatives: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () replaces the carboxamide with an ester, increasing hydrophobicity but reducing hydrogen-bonding capacity .
Biological Activity
8-Chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloro group, a hydroxyl group, and a methoxyphenyl moiety, exhibits a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.
The molecular formula of this compound is C17H16ClN3O3, with a molecular weight of approximately 345.78 g/mol. The structural features of this compound contribute significantly to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
| Klebsiella pneumoniae | 20 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In particular, it has shown promising results against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The following table outlines the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| HCT-116 | 18.5 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Evaluation : A study conducted by Rbaa et al. (2020) evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant activity against multidrug-resistant strains, highlighting its potential as a lead compound in antibiotic development .
- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via cyclocondensation of substituted 2-chloro-3-formylquinoline intermediates with 2-methoxyaniline derivatives. Key steps include:
- Intermediate preparation : Ethyl 4-chloroacetoacetate and substituted benzophenones in methanol with ceric ammonium nitrate (CAN) as a catalyst (84% yield) .
- Coupling : Reaction with 2-methoxyaniline under reflux in acetonitrile with K₂CO₃, followed by hydrolysis with KOH in ethanol .
- Optimization : Yield improvements (up to 90%) are achieved by controlling stoichiometry, solvent polarity (methanol vs. acetonitrile), and reaction time (2–6 hours) .
Q. Which spectroscopic methods are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Answer :
- ¹H/¹³C NMR : Key signals include a downfield singlet for the 4-hydroxy group (δ ~12.5 ppm) and aromatic splitting patterns confirming substitution at C-8 (Cl) and N-(2-methoxyphenyl) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 399.1 (calculated for C₁₉H₁₄ClN₂O₃) with fragmentation peaks at m/z 238 (quinoline core) and 161 (methoxyphenyl fragment) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Quinoline-3-carboxamide derivatives exhibit:
- Antimicrobial activity : MIC values of 4–16 µg/mL against S. aureus and E. coli via disruption of bacterial membrane integrity .
- Anticancer potential : IC₅₀ ~20 µM against MCF-7 breast cancer cells, linked to topoisomerase II inhibition .
- Structure-activity relationship (SAR) : Chlorine at C-8 enhances lipophilicity and target binding, while the 2-methoxyphenyl group modulates solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?
- Answer : Discrepancies arise from polymorphic forms or solvent purity. To validate:
- HPLC-PDA : Confirm compound purity (>95%) and rule out degradation products .
- DSC/TGA : Identify polymorphs (e.g., melting point variations: 252–256°C vs. 242–245°C) .
- Solubility assays : Use standardized buffers (e.g., PBS pH 7.4) with sonication and equilibrium dialysis to measure intrinsic solubility .
Q. What strategies optimize bioavailability for in vivo studies given its poor aqueous solubility?
- Answer :
- Prodrug design : Esterification of the 4-hydroxy group (e.g., acetyl or PEG-ylated derivatives) improves logP by 1.5–2 units .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) increases cellular uptake by 3-fold in hepatocyte models .
- Co-crystallization : With succinic acid or nicotinamide enhances dissolution rate (85% release in 60 minutes vs. 40% for free compound) .
Q. How can computational modeling guide the design of analogs with enhanced target selectivity?
- Answer :
- Docking studies : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2). The 8-chloro group forms halogen bonds with Lys721 (ΔG = -9.2 kcal/mol) .
- QSAR models : Correlate Hammett σ values of substituents (e.g., Cl, OCH₃) with IC₅₀ data to prioritize electron-withdrawing groups at C-8 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
Q. What experimental controls are essential when evaluating its off-target effects in kinase inhibition assays?
- Answer :
- Positive controls : Staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific) .
- Counter-screening : Test against non-target kinases (e.g., PKA, PKC) at 10 µM to calculate selectivity indices .
- Cellular toxicity : Include MTT assays on non-cancerous cells (e.g., HEK293) to differentiate cytotoxicity from target-specific effects .
Methodological Notes
- Synthetic reproducibility : Use anhydrous solvents (e.g., CH₃CN dried over 3Å molecular sieves) to minimize hydrolysis of intermediates .
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous peaks (e.g., overlapping quinoline protons) .
- Biological assays : Include time-kill kinetics (0–24 hours) to distinguish bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
